1,4-dimethyl-1H-1,2,3-triazole

Catalog No.
S765715
CAS No.
60166-43-0
M.F
C4H7N3
M. Wt
97.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-dimethyl-1H-1,2,3-triazole

CAS Number

60166-43-0

Product Name

1,4-dimethyl-1H-1,2,3-triazole

IUPAC Name

1,4-dimethyltriazole

Molecular Formula

C4H7N3

Molecular Weight

97.12 g/mol

InChI

InChI=1S/C4H7N3/c1-4-3-7(2)6-5-4/h3H,1-2H3

InChI Key

OJAWOLWHEQUTDE-UHFFFAOYSA-N

SMILES

CC1=CN(N=N1)C

Canonical SMILES

CC1=CN(N=N1)C

1,4-dimethyl-1H-1,2,3-triazole (CAS: 60166-43-0) is a highly stable, aromatic heterocyclic building block characterized by its precise 1,4-disubstitution pattern. Formed predominantly via copper-catalyzed or silver-catalyzed azide-alkyne cycloaddition (CuAAC/AgAAC), this compound is a fundamental scaffold in medicinal chemistry, materials science, and radiochemistry. Its primary procurement value lies in its well-defined spatial geometry, which acts as a rigid, metabolically stable bioisostere for trans-amide bonds, and its specific electronic profile, which dictates its behavior as a ligand and polymer precursor [1]. Unlike generic triazole mixtures, the isolated 1,4-dimethyl isomer provides the strict geometric and dipole parameters required for reproducible downstream synthesis and application-critical performance [2].

Substituting 1,4-dimethyl-1H-1,2,3-triazole with its 1,5-dimethyl isomer, unsubstituted analogs, or crude triazole mixtures severely compromises processability and application efficacy. In medicinal chemistry, the 1,4-isomer strictly mimics the extended geometry of trans-amides, whereas the 1,5-isomer mimics cis-amides, meaning generic substitution will disrupt target binding topologies [1]. In materials science, the significantly larger dipole moment of the 1,5-isomer alters solvent permittivity responses and shifts absorption/emission maxima, leading to unpredictable photophysical properties in polymer formulations[2]. Furthermore, in radiochemical workflows such as [18F] radiofluorination, the lack of a C4-methyl group results in the decomposition of the diazo intermediate, dropping product yields to zero [3]. Therefore, procurement must strictly specify the 1,4-dimethyl isomer for these advanced applications.

Trans-Amide Bioisosterism and Spatial Geometry

1,4-dimethyl-1H-1,2,3-triazole serves as a highly specific bioisostere for trans-amides. Crystallographic and in silico overlays demonstrate that the 1,4-substituents are separated by ~5.0–5.1 Å, closely mimicking the ~3.8–3.9 Å distance between substituents in a trans-amide like trans-N-methylacetamide [1]. In contrast, 1,5-disubstituted isomers mimic cis-amides. Furthermore, the triazole N3 acts as an H-bond acceptor, and the C5 hydrogen acts as an H-bond donor, matching the amide profile while offering a substantial dipole moment of ~5 Debye [1].

Evidence DimensionSubstituent spatial separation and amide mimicry
Target Compound Data~5.0–5.1 Å (mimics trans-amide geometry)
Comparator Or Baseline1,5-dimethyl-1H-1,2,3-triazole (mimics cis-amide geometry)
Quantified DifferenceStrict geometric divergence dictates trans vs. cis substitution capability
ConditionsTopological and electronic characterization via in silico overlay

Crucial for medicinal chemists selecting scaffolds to replace metabolically labile trans-amide bonds without disrupting target binding.

Dipole Moment Impact on Polymerization and Photophysics

The isomeric purity of 1,4-dimethyl-1H-1,2,3-triazole is critical in materials science due to its distinct electronic properties compared to the 1,5-isomer. DFT calculations (B3LYP/6-31+G(d)) reveal that the 1,5-isomer possesses a significantly larger dipole moment than the 1,4-isomer [1]. This difference directly impacts processability; in the synthesis of dense triazole polymers, increasing solvent permittivity reduces the 1,4-linkage fraction from 0.49 to 0.38 [1]. Additionally, the 1,4-isomer exhibits longer absorption and emission maxima than the 1,5-isomer, altering the fluorescence of the resulting material[1].

Evidence DimensionDipole moment and solvent permittivity response
Target Compound DataLower dipole moment; longer absorption/emission maxima
Comparator Or Baseline1,5-dimethyl-1H-1,2,3-triazole (larger dipole moment; shorter maxima)
Quantified DifferenceSolvent permittivity shifts structural fraction (0.49 down to 0.38) due to dipole divergence
ConditionsDFT/TDDFT calculations and polymer synthesis in varying solvents (DMF, THF, toluene)

Determines solvent selection during polymerization and dictates the photophysical properties of the final triazole-based material.

C4-Substitution Requirement for Radiochemical Precursor Stability

In the development of PET imaging agents, 5-iodo-1,4-dimethyl-1H-1,2,3-triazole is utilized as a precursor for aqueous Iodine–[18F]Fluorine Exchange ([18F]IFX). The presence of the C4-methyl group is an absolute requirement for this transformation. Studies demonstrate that while 1,4-disubstituted substrates successfully undergo radiofluorination, substrates lacking C4 substitution (e.g., 1-methyl-1H-1,2,3-triazole derivatives) yield 0% product[1]. The C4-methyl group is necessary to stabilize the open diazo form of the intermediate during the exchange process, preventing decomposition [1].

Evidence DimensionRadiochemical conversion (RCC) yield in [18F]IFX
Target Compound DataSuccessful[18F] fluorination via stabilized diazo intermediate
Comparator Or BaselineTriazoles lacking C4 substitution (0% product yield)
Quantified DifferenceComplete failure of non-C4 substituted analogs vs. viable conversion for the 1,4-dimethyl scaffold
ConditionsAqueous Iodine–[18F]Fluorine Exchange reaction under microwave conditions

Validates the mandatory procurement of the 1,4-disubstituted scaffold for developing 18F-labeled triazole radiopharmaceuticals.

Trans-Amide Bioisosteric Replacement in Drug Design

Due to its ~5.0–5.1 Å substituent separation and ~5 Debye dipole moment, 1,4-dimethyl-1H-1,2,3-triazole is the optimal scaffold for replacing metabolically unstable trans-amide bonds in pharmaceutical candidates. It provides the necessary H-bond donor and acceptor topology without the geometric mismatch inherent to 1,5-disubstituted isomers [1].

Monomer for Dense Triazole Polymer Synthesis

The specific dipole moment and photophysical profile of the 1,4-dimethyl isomer make it a critical building block for synthesizing dense 1,2,3-triazole polymers. Its predictable response to solvent permittivity ensures reproducible polymer fractions and tunable fluorescence properties that cannot be achieved with mixed-isomer feedstocks [2].

Precursor for [18F] PET Imaging Agents

The C4-methyl substitution on the 1,4-dimethyl-1H-1,2,3-triazole ring provides essential stability to the diazo intermediate during aqueous Iodine–[18F]Fluorine Exchange. This makes its 5-iodo derivative a uniquely viable precursor for synthesizing 18F-labeled radiopharmaceuticals, whereas unsubstituted analogs fail completely [3].

XLogP3

0.1

Wikipedia

1,4-Dimethyl-1H-1,2,3-triazole

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